Sulphonate
Overview
Description
Synthesis Analysis
The synthesis of sulphonates often involves the sulfonation process, where sulfur trioxide (SO3) reacts with an organic compound. This reaction can be tailored to produce various sulphonated products, including metal-organic frameworks (MOFs). Phosphonate and sulphonate MOFs have been reviewed for their potential in creating open framework structures with unique properties such as porosity and functionality. The synthesis pathways are crucial for designing materials with specific properties for targeted applications (Shimizu, Vaidhyanathan, & Taylor, 2009).
Molecular Structure Analysis
Sulphonates' molecular structure significantly impacts their chemical reactivity and physical properties. The sulfonyl group (-SO2-) confers a high degree of polarity to the molecule, influencing its solubility and reactivity. This structural aspect is particularly exploited in the design of sulphonate-based MOFs, where the molecular structure dictates the framework's porosity, stability, and functional capabilities.
Chemical Reactions and Properties
Sulphonates participate in various chemical reactions, including substitution and elimination reactions, due to their polar sulfonyl group. These reactions are foundational for modifying sulphonate compounds for specific uses, such as catalysts, surfactants, and intermediates in organic synthesis. Their chemical properties, including reactivity towards nucleophiles and electrophiles, are central to understanding and utilizing sulphonates in chemical processes.
Physical Properties Analysis
The physical properties of sulphonates, such as solubility, melting point, and thermal stability, are influenced by their molecular structure. These properties are crucial for applications in material science and pharmaceuticals, where the solubility and stability of sulphonates can determine their suitability for particular applications. The review by Shimizu et al. (2009) touches upon the importance of these properties in the context of MOFs.
Chemical Properties Analysis
Sulphonates exhibit a range of chemical properties, including acid-base behavior, redox reactions, and complexation reactions, which are pivotal for their applications in catalysis and environmental remediation. Their ability to act as ligands in complexation reactions makes them valuable in metal recovery and environmental cleanup processes.
- Shimizu, G., Vaidhyanathan, R., & Taylor, J. M. (2009). Phosphonate and sulfonate metal organic frameworks. Chemical Society Reviews, 38(5), 1430-1449. Link to paper.
Scientific Research Applications
Incorporation into Enzymes and Peptides : Sulphonates are used for incorporating acetate into enzymes and peptides, aiding in isolating large acidic peptides from trypsin digestion of oxidized insulin (Heath & Wildy, 1956).
Synthesis of Waterborne Polyurethane : They are utilized in the synthesis of waterborne polyurethane (WPU), especially small molecules with a high melting point and lower fat-solubility (Sun Dong-cheng, 2008).
Regulation of Bioactivity : Sulphonation plays a role in regulating the bioactivity of various hormones and compounds, including steroids, thyroid hormone, and bile acids. It also detoxifies certain xenobiotics and pharmacological drugs (Dawson, Elliott, & Bowling, 2015).
Agricultural and Chemical Industry Applications : Sulphonation of composts can convert insoluble organic fractions into water-soluble sulphonates, useful in agriculture and the chemical industry (Montoneri et al., 2003).
Use in Detergents : They serve as anionic surfactants in household products and are involved in the manufacture of active detergents (Groot, 1991).
Neuroprotection and Angiogenesis : Sodium formononetin-3′-sulphonate exhibits neuroprotective effects against cerebral ischemia and reperfusion injury in rats and improves cerebrovascular angiogenesis (Zhu et al., 2014).
Nutrient for Enteric Bacteria : Sulphonates can act as nutrients for enteric bacteria, supporting cell yields under aerobic conditions (Uría-Nickelsen, Leadbetter, & Godchaux, 1993).
Oil Formulation and Characterization : They are used in modern oil formulations, and their molecular structure can be characterized using techniques like nuclear magnetic resonance and infrared spectroscopy (Van Der Ven, Johal, & Jansen, 1993).
Anticoagulant Activities : Sulphonated polyisoprenes (SPIPs) have anticoagulant activities, affecting blood clotting and related times (Tamada et al., 1998).
Cardioprotective Effects : Sul-F has protective potential against myocardial infarction injury, possibly by elevating antioxidant defense enzymes and improving cardiac mitochondrial energy metabolism (Zhang et al., 2011).
Low-Temperature Chemical Production : Sulphonation processes can produce complex chemicals like Para Toluene Sulphonic Acid (PTSA) at low temperatures without using concentrated sulphuric acid (Ashar, 2016).
Impact on Bacterial Communities : The addition of sulphonate in grassland turfs significantly affects bacterial communities, specifically the desulphonating bacterial guild, while not impacting the fungal community (Schmalenberger & Noll, 2014).
Modification of Polystyrene : Sulphonation of polystyrene with sulphonic acid can result in high sulphonation percentages and is characterized by specific activation energy (Akovalı & Özkan, 1986).
Corrosion Inhibition : Sulphonate has shown value as a rust or corrosion inhibitor in various industrial applications (Hunt, 1975).
Infrared Spectroscopy Studies : It is used to study the complex association of sulphonic acid groups in partially sulphonated poly(ethylene terephthalate)s (Ostrowska-Gumkowska & Ostrowska-Czubenko, 1994).
Biodegradability and Toxicity : Sulphonate-based surfactants are readily biodegraded under aerobic conditions and show minimal toxicity to aquatic organisms (García, Campos, Marsal, & Ribosa, 2009).
Conferring Pathogen Resistance : AtSOT12 sulphonates salicylic acid, conferring pathogen resistance in Arabidopsis (Baek et al., 2010).
Analytical Chemistry : Sulphonates can be rapidly derivatized into stable thiotrifluoroacetate derivatives for separation by gas chromatography with ion trap detection (Li & Lin, 1994).
Phytoremediation of Contaminated Soils : It is a promising approach for removing sulphonated aromatic compounds from contaminated soils and waters (Schwitzguébel, Aubert, Grosse, & Laturnus, 2002).
Plant Sulphur Nutrition : Soil microbes convert sulphonate ester and carbon-bonded sulphur to inorganic sulphate, making it bioavailable to plants (Kertesz & Mirleau, 2004).
properties
IUPAC Name |
azane;7-fluoro-2,1,3-benzoxadiazole-4-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O4S.H3N/c7-3-1-2-4(14(10,11)12)6-5(3)8-13-9-6;/h1-2H,(H,10,11,12);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLHNMVSKXFWAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)S(=O)(=O)O)F.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101005098 | |
Record name | 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonic acid--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101005098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulphonate | |
CAS RN |
84806-27-9 | |
Record name | 7-Fluorobenzo-2-oxa-1,3-diazole-4-sulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084806279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonic acid--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101005098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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